![molecular formula C9H5BrFNO2 B1530322 2-(2-Bromo-4-cyano-3-fluorophenyl)acetic acid CAS No. 1805524-07-5](/img/structure/B1530322.png)
2-(2-Bromo-4-cyano-3-fluorophenyl)acetic acid
Description
2-(2-Bromo-4-cyano-3-fluorophenyl)acetic acid (BCFA) is a compound that has attracted significant attention in scientific research due to its unique physical and chemical properties. It is a white to pale-yellow solid with a molecular formula of C9H5BrFNO2 and a molecular weight of 258.04 g/mol.
Synthesis Analysis
The synthesis of BCFA involves the reaction of 2-bromo-4-cyano-6-fluorobenzene with chloroacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in good yield. Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of BCFA is characterized by the presence of a bromine, a cyano group, and a fluorine atom on the phenyl ring, along with an acetic acid moiety. The InChI code for BCFA is 1S/C9H5BrFNO2.Physical And Chemical Properties Analysis
BCFA is a white to pale-yellow solid with a molecular weight of 258.04 g/mol. Its unique physical and chemical properties have attracted significant attention in scientific research.properties
IUPAC Name |
2-(2-bromo-4-cyano-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-8-5(3-7(13)14)1-2-6(4-12)9(8)11/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGHTEVZPSSBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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